molecular formula C7H4BrClF3NO B1413570 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline CAS No. 1807221-34-6

6-Bromo-2-chloro-3-(trifluoromethoxy)aniline

Cat. No.: B1413570
CAS No.: 1807221-34-6
M. Wt: 290.46 g/mol
InChI Key: BJQLMQNQZXWAFT-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common approach is the halogenation of aniline derivatives, where specific halogenating agents are used to introduce bromine and chlorine atoms into the aromatic ring. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions involving trifluoromethanol derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.

  • Reduction: Reduction reactions can convert the nitro group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives, such as 6-Bromo-2-chloro-3-(trifluoromethoxy)nitrobenzene.

  • Reduction: Reduced amines, such as this compound.

  • Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: This compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It may serve as a probe to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, this compound can be a precursor for the development of new drugs. Its structural features may contribute to the design of compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other materials requiring specific chemical properties imparted by the halogen and trifluoromethoxy groups.

Mechanism of Action

The mechanism by which 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline

  • 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline

  • 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline

Uniqueness: 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is unique due to the specific positioning of its halogen and trifluoromethoxy groups on the aniline ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and similar compounds.

Properties

IUPAC Name

6-bromo-2-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQLMQNQZXWAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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